3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-4-3-5-11(8-10)24-14(21-22-15(24)26)9-23-12-6-1-2-7-13(12)27-16(23)25/h1-8H,9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSTZHASBCENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is known for its ability to form disulfide bonds with cysteine residues in proteins, which can alter the protein’s structure and function. Additionally, the trifluoromethyl group (-CF3) can influence the compound’s reactivity and binding affinity due to its electronegativity. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of This compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in phosphorylation states, thereby modulating signal transduction pathways. Furthermore, its impact on gene expression can result in altered levels of specific proteins, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating them. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain biomolecules, influencing their activity. These interactions can lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of This compound over time are critical for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound can exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can lead to adverse effects, including toxicity and organ damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound: is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells. These transport mechanisms are essential for the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
The compound 3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound features a complex structure that combines a triazole moiety with a benzo[d]thiazole unit. The presence of the trifluoromethyl group and the mercapto functionality enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens:
- Antibacterial Activity : The compound has been tested against drug-resistant strains of bacteria. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
The compound shows promising antifungal activity against various fungal strains. Its mechanism appears to involve disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, which are critical for fungal survival .
Anticancer Properties
Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole and thiazole rings is crucial for its anticancer efficacy:
- Cytotoxicity Studies : In vitro tests revealed IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
The proposed mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways in cancer cells. Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, such as Bcl-2 .
Case Studies
- Antibacterial Efficacy : In a study evaluating various triazole derivatives, this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in specific assays .
- Anticancer Activity : A recent investigation into the cytotoxic effects on A431 epidermoid carcinoma cells demonstrated that treatment with this compound led to significant apoptosis, suggesting its potential as an anticancer agent .
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole, including those with mercapto groups, display potent antibacterial and antifungal activities. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 28g | 0.25–1 | Antibacterial (MRSA) |
| 31d | 1–8 | Broad-spectrum |
| 50e | 34.5–47.5 | Bactericidal |
Cancer Therapeutics
The mercapto-substituted triazoles have been investigated for their potential chemopreventive and chemotherapeutic effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
Case Study: Inhibition of Kinase Activity
A study focusing on the structure-activity relationship (SAR) of triazole derivatives found that modifications at the 5-position significantly influenced their inhibitory potency against certain kinases. The most active compound in this series exhibited an IC50 value of 0.4 μM against a target kinase involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents on the phenyl groups have been shown to affect both the potency and spectrum of activity.
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Modification Type | Observed Activity |
|---|---|---|
| 4-position | Nitro group | Increased activity |
| 5-position | Trifluoromethyl | Broader spectrum |
| 3-position | Methyl group | Reduced activity |
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound’s synthesis likely involves multistep strategies, as seen in analogous 1,2,4-triazole derivatives:
Key Functional Groups and Reactivity
-
Mercapto Group (-SH) :
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Oxidative Dimerization : Under mild oxidative conditions (e.g., DMSO, air), the -SH group can form disulfide bonds (S–S) . For example, oxidative cyclization of mercapto-substituted triazoles yields tricyclic benzo thiazolo[2,3-c] triazoles .
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Alkylation/Propargylation : Reaction with propargyl bromide in ethanol/triethylamine introduces thiopropargyl groups at the sulfur, enabling click chemistry applications .
-
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Benzothiazol-2(3H)-one :
-
3-(Trifluoromethyl)phenyl Substituent :
Reaction Pathways and Experimental Data
The table below summarizes reaction types applicable to this compound, extrapolated from analogous systems:
Oxidative Cyclization
The mercapto group undergoes oxidation to a thiyl radical, which dimerizes to form a disulfide intermediate. Subsequent intramolecular cyclization with the benzothiazolone generates fused tricyclic systems (Fig. 1A) .
Propargylation
In the presence of propargyl bromide, the -SH group acts as a nucleophile, displacing bromide to form a thioether linkage. Microwave irradiation reduces reaction time from 1 hr (conventional) to 2 min .
Biological Activity Correlations
-
Anticancer : Triazolethiones with CF₃ substituents inhibit 5-lipoxygenase (IC₅₀ = 1.42–4.17 μM) .
-
Antimicrobial : Mercapto-triazole hybrids show MIC values as low as 0.046 μM against MRSA .
Stability and Storage Considerations
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Impact : The trifluoromethyl group in the target compound and compound 6s () is associated with enhanced bioactivity, particularly antibacterial effects, compared to methoxy or phenylpropyl substituents .
- Scaffold Flexibility : Replacing benzo[d]thiazol-2(3H)-one with quinazolin-4(3H)-one () improves antibacterial potency, suggesting scaffold modifications significantly influence activity .
Key Observations :
- Reagent Flexibility : The use of halides and isothiocyanates allows modular substitutions, enabling rapid diversification of triazole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Answer : The compound is synthesized via cyclization of precursors such as hydrazine derivatives and trifluoromethylphenyl-containing intermediates. A common method involves refluxing a solution of the precursor in n-butanol with hydrazine hydrate for 4 hours, followed by alkali (e.g., KOH) addition to precipitate intermediates. Recrystallization from dimethyl sulfoxide/water (1:1) yields pure product . Optimization includes:
- Temperature control : Reflux at 80–100°C to minimize side reactions.
- Stoichiometric ratios : Excess hydrazine (3:1 molar ratio) ensures complete cyclization .
- Mass balance monitoring : reports 100% mass balance in degradation studies, indicating efficient reaction design .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify triazole and benzothiazolone moieties. Elemental analysis confirms empirical formulas (e.g., C, H, N, S content) .
- Purity assessment : HPLC with UV detection (e.g., 254 nm) quantifies degradation products. utilized HPLC to detect acid byproducts during stability testing .
- Mass spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Answer : Stability studies in demonstrated 100% mass balance under stress conditions (heat, light, acidic/basic media), suggesting robust degradation profiles . For long-term storage:
- Temperature : Store at -20°C to prevent thiol oxidation .
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) during prolonged storage to reduce hydrolysis risks .
Advanced Research Questions
Q. What structural features contribute to its antimicrobial activity, and how can SAR guide derivative design?
- Answer : Key pharmacophores include:
- Trifluoromethylphenyl group : Enhances lipophilicity and membrane penetration .
- Benzothiazolone ring : Participates in hydrogen bonding with microbial targets .
- Triazole-thiol moiety : Chelates metal ions critical for bacterial enzymes .
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to boost activity .
- Replace the benzothiazolone with quinazolinone to assess bioactivity shifts .
Q. How can contradictions in reported biological activity data be resolved methodologically?
- Answer :
- Standardized assays : Use consistent minimum inhibitory concentration (MIC) protocols (e.g., CLSI guidelines) to reduce variability .
- Purity validation : Employ HPLC to confirm >95% purity before bioassays .
- Control experiments : Compare with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2-mercaptoquinazolin-4-one) to isolate structural effects .
Q. What degradation pathways are observed under stress conditions, and how do they inform formulation?
- Answer :
- Hydrolysis : The thiol group (-SH) may oxidize to disulfides under aerobic conditions. Stabilize with antioxidants (e.g., ascorbic acid) .
- Photodegradation : UV exposure cleaves the benzothiazolone ring; use light-resistant packaging .
- Thermal degradation : Heating above 100°C induces triazole ring rearrangement. Monitor via thermogravimetric analysis (TGA) .
Q. What salt formation strategies enhance solubility and bioavailability?
- Answer :
- Sodium/potassium salts : React the thiol group with NaOH/KOH to improve aqueous solubility. demonstrated enhanced activity in salt forms .
- Co-crystallization : Use carboxylic acids (e.g., acetic acid) to form co-crystals, improving dissolution rates .
- Solubility testing : Conduct phase solubility studies in buffers (pH 1.2–7.4) to identify optimal salt forms .
Q. How are toxicity profiles evaluated while retaining pharmacological efficacy?
- Answer :
- In vitro assays : MTT assays on mammalian cell lines (e.g., HEK-293) assess cytotoxicity. IC₅₀ values >100 µM indicate low toxicity .
- In vivo models : Acute oral toxicity studies in rodents (OECD 423) determine LD₅₀. Modify substituents (e.g., replace CF₃ with Cl) to reduce hepatotoxicity .
- Computational modeling : Predict ADMET properties using QSAR models to prioritize low-toxicity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
